REACTION_SMILES
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[CH3:16][C:17](=[O:18])[CH3:19].[CH3:1][C:2]([CH3:3])([CH2:4][CH2:5][C:6]1([CH3:11])[O:7][CH2:10][CH2:9][O:8]1)[OH:12].[ClH:13].[Na+:15].[OH-:14]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH2:5][C:6](=[O:7])[CH3:11])[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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CC(C)(O)CCC1(C)OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)CCC1(C)OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CC(=O)CCC(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |